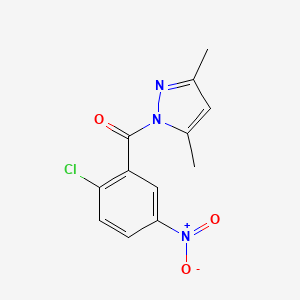

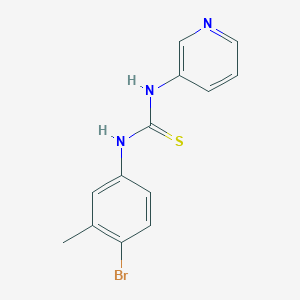

4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis Methodology : The synthesis of similar compounds typically involves complex organic reactions. For example, compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide are synthesized using NMR, MS, and IR methods, which are also relevant for the synthesis of 4-Chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-nitrobenzamide (He et al., 2014).

Molecular Structure Analysis

- Crystal Structure : X-ray diffraction methods are often used to determine the molecular structure of such compounds, providing insights into their crystallographic properties (Saeed, Hussain, & Bolte, 2010).

- Spectroscopic Properties : Spectroscopic methods like NMR and IR spectroscopy are crucial in analyzing the molecular structure, as seen in studies of similar compounds (Kumar et al., 2014).

Chemical Reactions and Properties

- Reactivity : The compound's nitro and benzamide groups suggest specific reactivity patterns. Similar compounds show reactivity characteristic of their functional groups, such as nucleophilic substitution reactions (Wardell et al., 2006).

Physical Properties Analysis

- Stability and Solubility : The physical properties such as stability and solubility are likely influenced by the compound's molecular structure. For instance, the stability of N-iodophenyl nitrobenzamides in different crystal structures provides insights into the physical properties of similar compounds (Wardell et al., 2006).

Chemical Properties Analysis

- Electrochemical Properties : The electrochemical properties can be explored through methods like density functional theory (DFT) calculations, as demonstrated in the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide (He et al., 2014).

- Intermolecular Interactions : Analysis of similar compounds shows various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the chemical behavior of this compound (Wardell et al., 2006).

Scientific Research Applications

Occurrence and Control of Nitrogenous Disinfection By-Products

Nitrogenous disinfection by-products (N-DBPs) like nitrosamines, cyanogen halides, and halonitromethanes present in drinking water have raised concerns due to their high genotoxicity and cytotoxicity. The shift from chlorination to chloramination, a common practice to reduce regulated DBPs such as trihalomethanes and haloacetic acids, can increase certain N-DBPs. Studies suggest that water treatment processes like coagulation, filtration, and biofiltration have moderate to high efficacy in removing N-DBP precursors, highlighting the complex interplay between water treatment processes and N-DBP formation and control (Bond, Huang, Templeton, & Graham, 2011).

Environmental Presence and Impact of Nitroso Compounds

The presence of nitroso compounds, including N-nitrosodimethylamine (NDMA) and its precursors in water and wastewater, has been extensively reviewed. These compounds are mainly of anthropogenic origin, with wastewater discharges being a significant source. The formation of NDMA is primarily associated with chloramination during water and wastewater treatment. Research emphasizes the importance of identifying and controlling NDMA precursors to mitigate potential health risks associated with their presence in the environment (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).

Precursors and Formation Mechanisms of Nitrogenous Disinfection By-Products

Understanding the precursors and formation mechanisms of N-DBPs is crucial for developing effective strategies to reduce their occurrence in drinking water. Known precursors, such as free amino acids, have been found insufficient to account for observed concentrations of some N-DBPs, indicating that additional unidentified precursors may contribute to their formation. This knowledge gap underscores the need for further research to fully understand the formation pathways and effectively control N-DBPs in water treatment processes (Bond, Templeton, & Graham, 2012).

properties

IUPAC Name |

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c1-7-8(2)22-14(10(7)6-16)17-13(19)9-3-4-11(15)12(5-9)18(20)21/h3-5H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSURJZVRZIAMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)